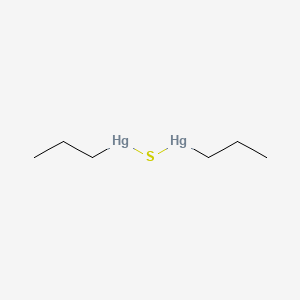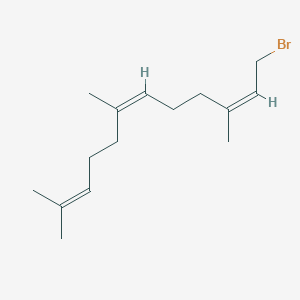
(2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene is a chemical compound with a unique structure characterized by the presence of bromine and multiple double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene typically involves the bromination of a suitable precursor. One common method is the bromination of farnesyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are carefully optimized to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The double bonds in the compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include fully saturated hydrocarbons.
Applications De Recherche Scientifique
(2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene involves its interaction with specific molecular targets and pathways. The bromine atom and the conjugated double bonds play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z,6Z)-farnesyl diphosphate: A related compound involved in the biosynthesis of sesquiterpenes.
(2E,6E)-farnesyl diphosphate: Another isomer with different biological activities.
Farnesol: A naturally occurring alcohol derived from farnesyl diphosphate.
Uniqueness
(2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its non-brominated counterparts. The bromine atom enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H25Br |
|---|---|
Poids moléculaire |
285.26 g/mol |
Nom IUPAC |
(2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene |
InChI |
InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9-,15-11- |
Clé InChI |
FOFMBFMTJFSEEY-FBXUGWQNSA-N |
SMILES isomérique |
CC(=CCC/C(=C\CC/C(=C\CBr)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCBr)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


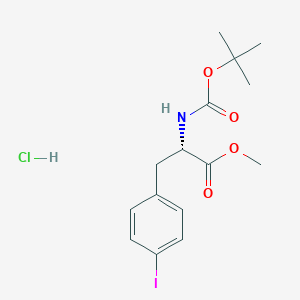
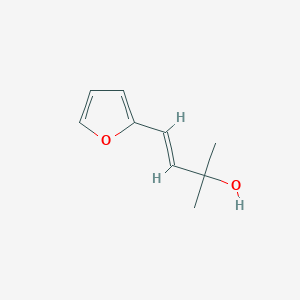
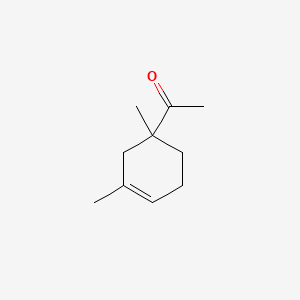
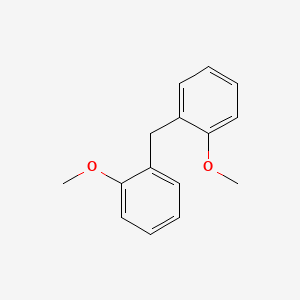
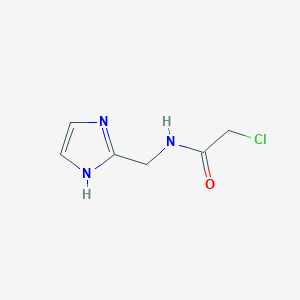
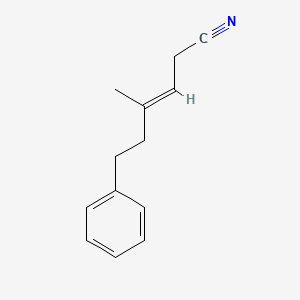
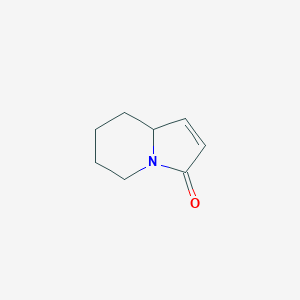
![4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)
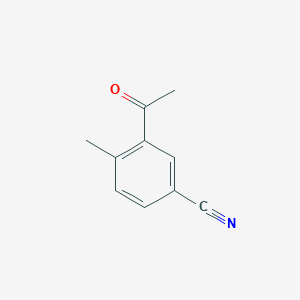
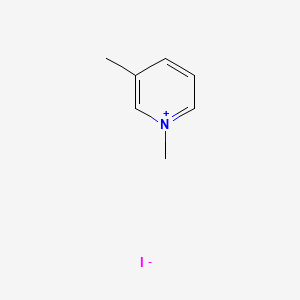
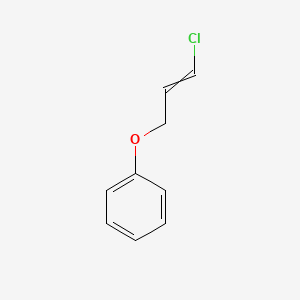
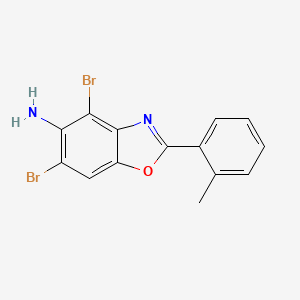
![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13807559.png)
